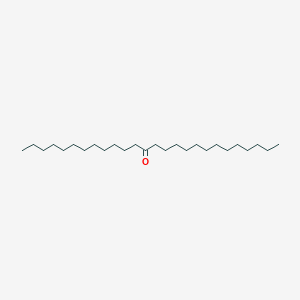![molecular formula C18H32Si3 B14280734 [(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane) CAS No. 126116-84-5](/img/structure/B14280734.png)
[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane) is a complex organosilicon compound It features a unique structure where dimethylsilanediyl bridges two cyclopenta-1,4-diene-3,1-diyl units, each of which is further bonded to a trimethylsilane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane) typically involves the reaction of cyclopentadiene derivatives with dimethylsilanediyl and trimethylsilane reagents. One common method is the Diels-Alder reaction, where cyclopentadiene undergoes a [4+2] cycloaddition with a suitable dienophile, followed by functionalization with dimethylsilanediyl and trimethylsilane groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cycloaddition and subsequent functionalization steps .
Análisis De Reacciones Químicas
Types of Reactions
[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include silanol, silane, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane) has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Mecanismo De Acción
The mechanism by which [(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane) exerts its effects involves its ability to participate in cycloaddition reactions, particularly the Diels-Alder reaction. The compound’s structure allows it to act as a diene, forming stable six-membered rings with various dienophiles. This reactivity is facilitated by the electron-donating effects of the trimethylsilane groups, which enhance the compound’s nucleophilicity .
Comparación Con Compuestos Similares
[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane) can be compared with other similar compounds, such as:
Cyclopenta-2,4-dien-1-yltrimethylsilane: Another derivative of cyclopentadiene with a single trimethylsilane group, which exhibits similar reactivity but different steric and electronic properties.
The uniqueness of [(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane) lies in its dual functionalization, which provides enhanced reactivity and versatility in various chemical reactions and applications .
Propiedades
Número CAS |
126116-84-5 |
|---|---|
Fórmula molecular |
C18H32Si3 |
Peso molecular |
332.7 g/mol |
Nombre IUPAC |
dimethyl-bis(3-trimethylsilylcyclopenta-2,4-dien-1-yl)silane |
InChI |
InChI=1S/C18H32Si3/c1-19(2,3)15-9-11-17(13-15)21(7,8)18-12-10-16(14-18)20(4,5)6/h9-14,17-18H,1-8H3 |
Clave InChI |
GKCVODCFZCRLLF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC(C=C1)[Si](C)(C)C2C=CC(=C2)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl(dimethyl)[(3-methylbut-3-en-2-yl)oxy]silane](/img/structure/B14280655.png)
![2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14280663.png)








methyl}benzoic acid](/img/structure/B14280733.png)
![6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol)](/img/structure/B14280738.png)
![2,2'-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide]](/img/structure/B14280745.png)

